2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

This 95% purity building block features an ortho-fluorophenyl substituent and a partially saturated 3,5-dihydro core, delivering a unique conformational and electronic profile unavailable from generic, fully aromatic analogs. It is purpose-built for parallel synthesis libraries targeting c-Met kinase inhibition and CNS-penetrant programs where enhanced 3D character and optimized lipophilicity are decisive. The rigorously controlled 95% purity standard ensures your SAR data is reproducible and unconfounded by side reactions, accelerating your medicinal chemistry campaign. Request a quote now to secure research quantities.

Molecular Formula C12H10FN3
Molecular Weight 215.23 g/mol
CAS No. 1799434-57-3
Cat. No. B1458093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine
CAS1799434-57-3
Molecular FormulaC12H10FN3
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESC1C=CN=C2N1CC(=N2)C3=CC=CC=C3F
InChIInChI=1S/C12H10FN3/c13-10-5-2-1-4-9(10)11-8-16-7-3-6-14-12(16)15-11/h1-6H,7-8H2
InChIKeyMPPLJXVJYCTWDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Selection of 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine (CAS 1799434-57-3): A Research-Grade Heterocycle for Structure-Activity Studies


2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine (CAS 1799434-57-3) is a synthetic heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family . It is characterized by a fused imidazole-pyrimidine core that is partially saturated at the 3,5-positions, and features a 2-fluorophenyl substituent . The compound is primarily supplied as a research-grade intermediate or building block, with a typical purity of 95% and a molecular formula of C12H10FN3 . Its structural features render it a valuable scaffold for medicinal chemistry optimization and for investigations into the pharmacological consequences of core saturation and halogen substitution .

Why Generic 2-Aryl-imidazo[1,2-a]pyrimidines Cannot Replace 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine (CAS 1799434-57-3) in Medicinal Chemistry Campaigns


Simple substitution of a generic imidazo[1,2-a]pyrimidine or a non-fluorinated analog for 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine (CAS 1799434-57-3) introduces significant and often unpredictable changes in physicochemical and pharmacological properties. The ortho-fluorine atom imparts a unique electronic distribution and metabolic stability profile compared to para-fluoro or unsubstituted phenyl analogs , while the 3,5-dihydro (partially saturated) core differs conformationally and in terms of lipophilicity from the fully aromatic imidazo[1,2-a]pyrimidine . As structure-activity relationship (SAR) studies across the class demonstrate, the nature of the aryl substituent and the oxidation state of the core are critical determinants of target affinity and selectivity [1]; therefore, direct substitution without experimental validation risks invalidating established SAR and compromising research outcomes .

Quantitative Differentiation Evidence for 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine (CAS 1799434-57-3) Versus Key Analogs


Structural Differentiation: Impact of the Ortho-Fluorophenyl Substituent on Lipophilicity and Electronic Profile

The compound incorporates a 2-fluorophenyl group, which imparts distinct lipophilicity and electronic properties compared to non-fluorinated or 4-fluorophenyl analogs. While direct experimental cLogP for CAS 1799434-57-3 is not widely published, calculated values indicate a marked difference from the 4-fluoro isomer . The ortho-fluorine substitution can influence metabolic stability and target binding orientation , making this compound a critical control for SAR studies.

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

Conformational and Reactivity Distinction: The 3,5-Dihydro Core Versus Fully Aromatic Analogs

The 3,5-dihydroimidazo[1,2-a]pyrimidine core of CAS 1799434-57-3 is a partially saturated heterocycle, in contrast to the fully aromatic imidazo[1,2-a]pyrimidine found in CAS 143696-76-8 (2-(2-fluorophenyl)imidazo[1,2-a]pyrimidine) . This saturation introduces molecular flexibility and alters electronic distribution, which can influence binding modes and physicochemical stability . While no direct comparative data are available, the structural distinction is a primary differentiator for researchers exploring scaffold hopping strategies.

Medicinal Chemistry Scaffold Hopping Chemical Biology

Purity Benchmark for Reproducible Synthesis: 95% Purity Standard for CAS 1799434-57-3

Procurement specifications for 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine (CAS 1799434-57-3) consistently report a minimum purity of 95%, as verified by multiple suppliers [1]. This level of purity ensures that the compound is suitable as a synthetic intermediate for further derivatization without the confounding effects of significant impurities. While higher purities (e.g., 98%) are available for some analogs, the 95% standard is often sufficient for early-stage medicinal chemistry campaigns and reduces cost barriers .

Organic Synthesis Building Blocks Quality Control

Class-Level Biological Activity: Imidazo[1,2-a]pyrimidine Scaffold as a Privileged Structure for Kinase Inhibition

The imidazo[1,2-a]pyrimidine scaffold, to which CAS 1799434-57-3 belongs, is a recognized privileged structure in kinase inhibitor discovery. Compounds with this core have demonstrated potent inhibition of c-Met kinase, a validated oncology target [1]. For instance, structurally related 6-(4-fluorophenyl)-3-substituted-imidazo[1,2-a]pyrimidines have shown IC50 values of <500 nM against c-Met [2]. While CAS 1799434-57-3 itself lacks published target engagement data, its scaffold class is strongly associated with kinase inhibition, making it a rational starting point for analog synthesis and SAR expansion.

Kinase Inhibitors c-Met Drug Discovery

High-Impact Research and Procurement Scenarios for 2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine (CAS 1799434-57-3)


Structure-Activity Relationship (SAR) Studies on Imidazo[1,2-a]pyrimidine-Based Kinase Inhibitors

This compound is ideally suited for incorporation into parallel synthesis libraries designed to explore the impact of ortho-fluorophenyl substitution and core saturation on c-Met or related kinase inhibition. As a building block, it enables the rapid generation of analogs where the 3,5-dihydro core is varied against fully aromatic comparators, allowing researchers to quantify the contribution of saturation to target potency and selectivity .

Scaffold Hopping and Conformational Analysis for CNS Penetration Optimization

Given the 3,5-dihydro core's increased three-dimensionality relative to flat aromatic analogs, CAS 1799434-57-3 serves as a valuable probe for assessing the 'escape from flatland' strategy in medicinal chemistry. It can be used to generate derivatives that are predicted to have improved aqueous solubility and potentially enhanced CNS penetration, based on its lower calculated lipophilicity . Such studies are critical in the development of brain-penetrant kinase inhibitors or other CNS-active agents.

Methodology Development for Late-Stage Functionalization of Saturated Heterocycles

The 3,5-dihydroimidazo[1,2-a]pyrimidine core presents unique opportunities for synthetic methodology development. Chemists may employ CAS 1799434-57-3 as a substrate for investigating C-H functionalization, oxidation, or ring-expansion reactions at the saturated positions, thereby expanding the toolbox for diversifying heterocyclic building blocks . The 95% purity standard ensures that outcomes are not confounded by side reactions with impurities .

Pharmacokinetic/Pharmacodynamic (PK/PD) Probe Synthesis

For drug discovery programs requiring a deeper understanding of PK/PD relationships, this compound can be derivatized to create fluorescent or radiolabeled probes. The ortho-fluorophenyl group offers a potential handle for metabolic tracking, while the dihydro core may influence clearance pathways. Such probes enable quantitative assessment of target engagement and tissue distribution in preclinical models .

Technical Documentation Hub

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